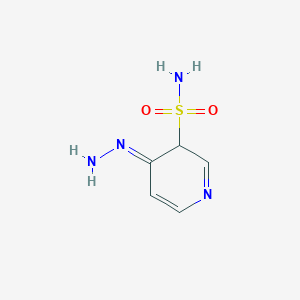
3-Pyridinesulfonamide,4-hydrazino-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Hydrazinylpyridine-3-sulfonamide can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine . Another method includes the reduction of the corresponding diazonium salts . These methods typically require specific reaction conditions, such as controlled temperatures and the use of appropriate solvents.
Industrial Production Methods
Industrial production of 4-hydrazinylpyridine-3-sulfonamide often involves bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene and Amadis Chemical offer custom synthesis and bulk manufacturing services for this compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydrazinylpyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
4-Hydrazinylpyridine-3-sulfonamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-hydrazinylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. . This mechanism makes them effective antibacterial agents.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 4-hydrazinylpyridine-3-sulfonamide include:
4-Hydrazinylpyridine: A simpler hydrazine derivative of pyridine.
Pyridine-3-sulfonamide: Lacks the hydrazine group but retains the sulfonamide functionality.
4-Aminopyridine-3-sulfonamide: Contains an amino group instead of a hydrazine group.
Uniqueness
4-Hydrazinylpyridine-3-sulfonamide is unique due to its combination of hydrazine and sulfonamide functionalities, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C5H8N4O2S |
|---|---|
Peso molecular |
188.21 g/mol |
Nombre IUPAC |
(4E)-4-hydrazinylidene-3H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C5H8N4O2S/c6-9-4-1-2-8-3-5(4)12(7,10)11/h1-3,5H,6H2,(H2,7,10,11)/b9-4+ |
Clave InChI |
XNXDZYQCLZVRKK-RUDMXATFSA-N |
SMILES isomérico |
C\1=CN=CC(/C1=N/N)S(=O)(=O)N |
SMILES canónico |
C1=CN=CC(C1=NN)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


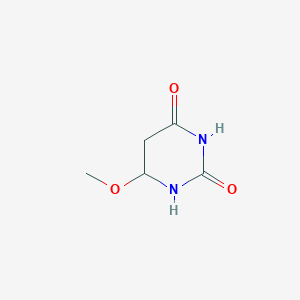
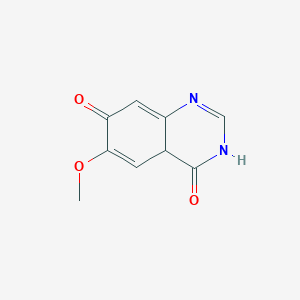
![2,2,2-trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]prop-2-ynyl]acetamide](/img/structure/B12360623.png)
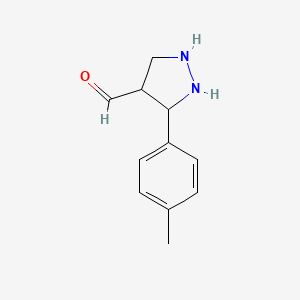
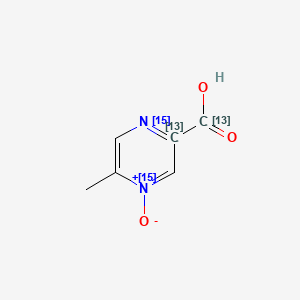
![2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12360651.png)
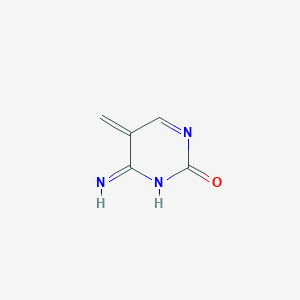
![4-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide](/img/structure/B12360660.png)
![[(Z,3S)-2-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-9-(methoxycarbonylamino)-2-methyl-7-methylidenenon-5-en-3-yl] acetate](/img/structure/B12360671.png)
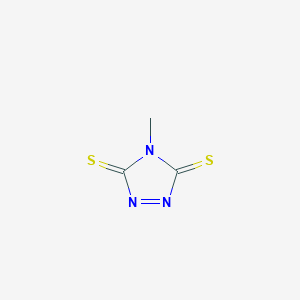
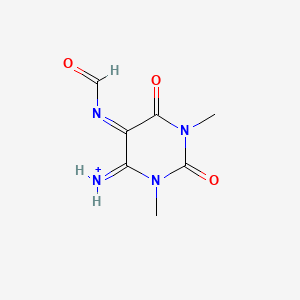


![2-[(3-hydroxy-4-methoxyphenyl)methylamino]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]benzamide](/img/structure/B12360708.png)
